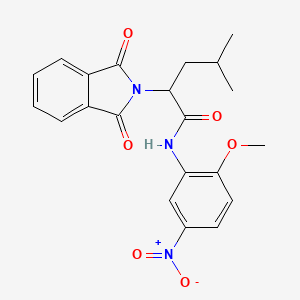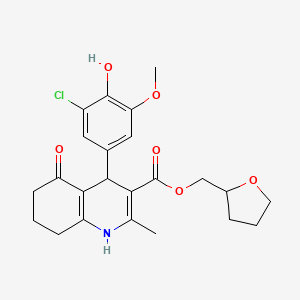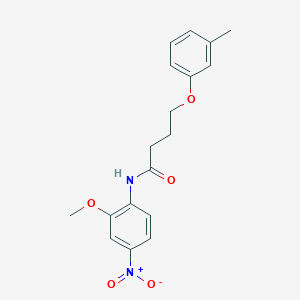
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide, also known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MNPA is a synthetic compound that has been developed for use in experiments related to the study of biological systems.
作用机制
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide involves its binding to the GPR55 receptor, which activates downstream signaling pathways. The activation of GPR55 by N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide results in the release of intracellular calcium ions and the activation of various protein kinases. These signaling events can lead to changes in cellular behavior and physiological responses.
Biochemical and Physiological Effects
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to have a variety of biochemical and physiological effects, including the activation of intracellular signaling pathways and the modulation of cellular behavior. N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to have anti-inflammatory effects in vitro and in vivo, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has several advantages for use in lab experiments, including its high potency and selectivity for the GPR55 receptor. However, N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide also has some limitations, including its potential toxicity and the need for careful control of experimental conditions to ensure reproducibility of results.
未来方向
There are several future directions for research involving N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide, including the development of new analogs with improved potency and selectivity for the GPR55 receptor. Additionally, N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide may have potential therapeutic applications in the treatment of inflammatory diseases and other conditions, which could be explored in future research studies. Finally, N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide could be used as a tool for studying the function of other GPCRs and their signaling pathways, which could lead to new insights into the biology of these important proteins.
合成方法
The synthesis of N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide involves the reaction of 2-methoxy-4-nitroaniline with 3-methylphenol in the presence of butyl lithium. The reaction results in the formation of a Grignard reagent, which is then reacted with butanoyl chloride to produce N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide. The synthesis of N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been used in a variety of scientific research applications, including the study of G protein-coupled receptors (GPCRs) and their signaling pathways. GPCRs are a large family of membrane proteins that play a critical role in cellular signaling and are involved in a wide range of physiological processes. N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has been shown to be a potent and selective agonist of the GPR55 receptor, which is a member of the GPCR family. This makes N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide a valuable tool for studying the function of GPR55 and its role in various biological processes.
属性
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-13-5-3-6-15(11-13)25-10-4-7-18(21)19-16-9-8-14(20(22)23)12-17(16)24-2/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASASMSJCWGFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-4-(3-methylphenoxy)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4988639.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B4988655.png)
![2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4988663.png)
![N-[4-(aminosulfonyl)benzyl]-3,4-difluorobenzenesulfonamide](/img/structure/B4988667.png)
![4-{[5-(2,6-dimethoxyphenoxy)pentyl]oxy}quinazoline](/img/structure/B4988674.png)
![3-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988691.png)
![ethyl 4-[4-(allyloxy)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4988699.png)
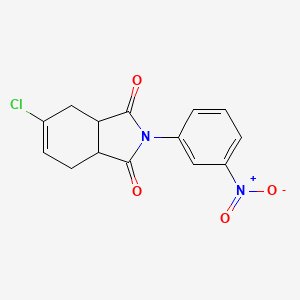
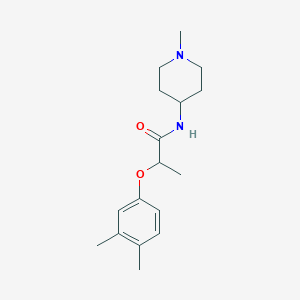

![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4988743.png)
